Lipophilicity (LogP) Comparison: 5-(Chloromethyl)-1-ethyl-1H-imidazole vs. N1-Methyl Analog
The N1-ethyl substituent on the target compound provides a measurable increase in lipophilicity compared to the N1-methyl analog, which can impact solubility, membrane permeability, and metabolic stability in drug discovery programs [1][2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 [1] |
| Comparator Or Baseline | 5-(Chloromethyl)-1-methyl-1H-imidazole: LogP values range from 0.55 to 1.16 [2] |
| Quantified Difference | Target compound LogP falls within a similar, albeit narrower, reported range. The difference of ~0.15-0.45 LogP units suggests a modestly higher predicted lipophilicity for the target compound compared to the most commonly reported value (0.55) for the N1-methyl analog. |
| Conditions | Computational prediction models (XLogP3, Chembase LogP). |
Why This Matters
This difference in lipophilicity provides a basis for selecting the ethyl analog when structure-activity relationship (SAR) studies require slightly higher membrane permeability or altered solubility profiles, avoiding the need for a separate synthetic route.
- [1] PubChem. (2025). 5-(Chloromethyl)-1-ethyl-1H-imidazole. PubChem Compound Summary for CID 22938741. National Center for Biotechnology Information. View Source
- [2] Chembase. (n.d.). 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (Catalog No. 285809) and Hit2Lead compound data. View Source
